(3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule This compound is notable for its complex structure, combining a sulfonyl-substituted azetidine ring with a xanthenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions:
Azetidine Ring Formation: : Starting with the appropriate azetidine precursor, the isobutylsulfonyl group is introduced via sulfonylation, using reagents like isobutylsulfonyl chloride under basic conditions.
Xanthenyl Group Introduction: : The xanthenyl moiety is attached through a nucleophilic substitution reaction. The choice of solvent, temperature, and base can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial-scale production requires optimization of each step to ensure high yield and purity. Methods such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring and xanthenyl moiety. Common oxidizing agents include peracids and molecular oxygen.
Reduction: : Reduction can be achieved using agents like lithium aluminium hydride or catalytic hydrogenation, affecting primarily the sulfonyl and carbonyl groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), strong acids/bases for catalysis.
Major Products
The primary products depend on the specific reagents and conditions used but often include modified versions of the parent compound with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand or catalyst in various chemical reactions, facilitating transformations with high specificity and efficiency.
Materials Science: : Its unique structure makes it a candidate for incorporation into novel materials with specific electronic, optical, or mechanical properties.
Biology
Enzyme Inhibition:
Probe Design: : Used in designing fluorescent probes for cellular imaging, exploiting the fluorescent properties of the xanthenyl moiety.
Medicine
Pharmaceutical Development: : Investigated as a lead compound for developing new drugs, particularly for conditions requiring enzyme inhibition or targeted molecular interaction.
Diagnostic Agents: : Potentially used in diagnostic imaging due to its fluorescence.
Industry
Polymers and Resins: : Integration into polymers to enhance durability, stability, or other desired properties.
Coatings and Adhesives: : Utilized in high-performance coatings and adhesives owing to its robust chemical nature.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Affects biochemical pathways involving sulfonyl or carbonyl groups, potentially altering metabolic or signaling cascades.
Fluorescent Properties: : The xanthenyl moiety can be excited by specific wavelengths of light, making it useful in imaging and analytical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone:
(3-(isobutylsulfonyl)azetidin-1-yl)methanone: : Similar but lacks the xanthenyl group, limiting its applications in fluorescence.
(9H-xanthen-9-yl)methanone: : Lacks the azetidine ring, resulting in different reactivity and application scope.
Sulfonylated azetidines: : Compounds with different sulfonyl groups exhibit varying degrees of reactivity and stability.
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure facilitates a range of chemical reactions, and its potential as a research tool and industrial material underscores its significance. Further research and development could unlock even more uses for this remarkable molecule.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14(2)13-27(24,25)15-11-22(12-15)21(23)20-16-7-3-5-9-18(16)26-19-10-6-4-8-17(19)20/h3-10,14-15,20H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWSFZXOWPGFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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